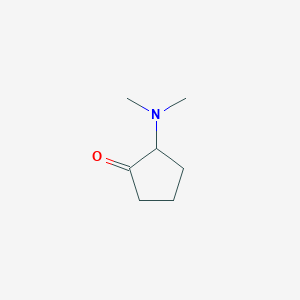

2-(Dimethylamino)cyclopentan-1-one

Description

Significance of Cyclic Ketones as Synthetic Building Blocks

Cyclic ketones, such as cyclopentanone (B42830), are fundamental building blocks in organic synthesis. The five-membered ring of cyclopentanone provides a versatile scaffold that can be readily functionalized. The carbonyl group within the ring is highly reactive, participating in a variety of chemical transformations including nucleophilic addition, aldol (B89426) condensation, and reduction reactions. fiveable.mencert.nic.in This reactivity allows for the construction of more complex molecular architectures. For instance, cyclopentanone is a precursor in the synthesis of fragrances like jasmone (B1672801) and is an intermediate for producing cyclopentobarbital (B1221192) and the pesticide pencycuron. wikipedia.org

The structural and functional versatility of cyclic ketones makes them indispensable intermediates in numerous chemical processes. globenewswire.com They are crucial in the production of high-performance polymers, agrochemicals, and dyes. globenewswire.com The ability of cyclopentanones to undergo reactions like aldol condensations allows for the formation of larger molecules, which are precursors to diesel-grade fuels. mdpi.com

Importance of Amination in the Functionalization of Carbocyclic Systems

The introduction of an amino group into a carbocyclic system, a process known as amination, is a powerful strategy for creating functionalized molecules with diverse applications. Amines are key functional groups in a vast number of biologically active compounds and are integral to the synthesis of many pharmaceuticals. chemistry.coachuomustansiriyah.edu.iq The presence of a nitrogen atom can drastically alter the physical and chemical properties of a molecule, often imparting basicity and enabling the formation of hydrogen bonds, which are crucial for molecular recognition in biological systems. uomustansiriyah.edu.iq

Methods such as reductive amination of ketones and aldehydes are widely employed to synthesize primary, secondary, and tertiary amines. chemistry.coachopenstax.orglibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org The incorporation of amino groups is a critical step in building the molecular complexity required for many modern chemical applications.

Contextualizing 2-(Dimethylamino)cyclopentan-1-one within the Aminocyclopentanone Framework

This compound is a specific example of an aminocyclopentanone, a class of compounds that combines the structural features of a cyclopentanone ring with an amino group. In this particular molecule, a dimethylamino group is attached to the carbon atom adjacent to the carbonyl group (the α-position). This substitution pattern gives rise to a unique set of chemical properties.

The presence of the α-amino group can influence the reactivity of the carbonyl group and the adjacent protons. These types of compounds, often referred to as α-amino ketones, are valuable synthetic intermediates. The dimethylamino group can act as a directing group in certain reactions and can also be a site for further chemical modification. The general class of cyclopentenones, which are related to cyclopentanones, and their derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H13NO echemi.com |

| Molecular Weight | 127.18 g/mol echemi.com |

| Exact Mass | 127.099714038 g/mol echemi.com |

| IUPAC Name | This compound |

| CAS Number | 55154-09-1 echemi.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

CAS No. |

55154-09-1 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-(dimethylamino)cyclopentan-1-one |

InChI |

InChI=1S/C7H13NO/c1-8(2)6-4-3-5-7(6)9/h6H,3-5H2,1-2H3 |

InChI Key |

CMRKAVCMNZXAHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCC1=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Dimethylamino Cyclopentan 1 One

Analysis of Electrophilic and Nucleophilic Sites within the Enaminone Moiety

The enaminone functional group is a classic example of a "push-pull" system. The nitrogen atom's lone pair of electrons "pushes" electron density into the conjugated system (a +M or +R effect), while the electronegative carbonyl oxygen "pulls" electron density out of it (-M or -R effect). This electronic delocalization results in a molecule with multiple reactive centers. researchgate.netresearchgate.net

The key resonance contributor for an enamine shows a negative charge on the α-carbon (the carbon adjacent to the carbonyl group), highlighting its nucleophilic character. masterorganicchemistry.com This makes the α-carbon a primary site for attack by electrophiles. masterorganicchemistry.comyoutube.com The nitrogen atom, with its lone pair, and the carbonyl oxygen are also electron-rich and thus considered nucleophilic sites. vaia.comyoutube.com

Conversely, the carbonyl carbon is electron-deficient due to the polarization of the C=O bond and is a primary electrophilic site. vaia.comvaia.com The conjugation also renders the β-carbon (the carbon atom bonded to the nitrogen) electrophilic, making it susceptible to attack by strong nucleophiles in a conjugate addition-type reaction. researchgate.net

The distinct reactive sites within the 2-(Dimethylamino)cyclopentan-1-one molecule are summarized in the table below.

| Site | Type | Rationale |

| α-Carbon | Nucleophilic | Electron density is pushed onto this carbon via resonance from the nitrogen atom. masterorganicchemistry.com |

| Carbonyl Oxygen | Nucleophilic | The electronegative oxygen atom possesses lone pairs of electrons. vaia.com |

| Nitrogen Atom | Nucleophilic | The nitrogen atom has a lone pair of electrons. masterorganicchemistry.com |

| Carbonyl Carbon | Electrophilic | It is bonded to a highly electronegative oxygen atom, creating a dipole. vaia.comvaia.com |

| β-Carbon | Electrophilic | Electron density is pulled away towards the carbonyl group through conjugation. researchgate.net |

Investigations into Regioselectivity and Stereoselectivity in Addition and Substitution Reactions

The presence of multiple reactive sites means that selectivity—both in terms of position (regio) and 3D orientation (stereo)—is a critical aspect of the chemistry of this compound.

Regioselectivity in reactions of enaminones is primarily governed by electronic factors. As established, the α-carbon is the most electron-rich carbon atom, making it the preferred site for reactions with a wide range of electrophiles, such as alkyl halides and acyl chlorides. youtube.com This C-alkylation is a cornerstone of enamine chemistry, providing a powerful method for forming new carbon-carbon bonds at the α-position of a ketone.

Stereoselectivity is largely influenced by steric hindrance. Reagents approaching the enaminone will typically add to the less sterically crowded face of the molecule. In the case of this compound, the five-membered ring and the dimethylamino group create a specific three-dimensional landscape that can direct incoming reagents. For example, in reactions that create a new stereocenter at the α-carbon, the substituent will preferentially add from the face opposite to the bulkier parts of the molecule. Studies on related systems have shown that steric hindrance can be a deciding factor in the reaction pathway, favoring addition at less crowded positions. frontiersin.org

In many reactions of enaminones, a competition can exist between different reaction pathways, leading to either the kinetic or the thermodynamic product. The kinetic product is formed fastest (via the lowest activation energy barrier), whereas the thermodynamic product is the most stable.

A classic example is the alkylation of enamines. While C-alkylation at the α-carbon is generally the favored outcome, N-alkylation can also occur. masterorganicchemistry.com The nitrogen atom's lone pair is highly accessible, and its reaction with an electrophile can be very fast, leading to an N-alkylated iminium salt. This is often the kinetic product . However, this N-alkylation is often reversible. Given sufficient time and appropriate conditions (e.g., higher temperatures), the system can equilibrate to the more stable thermodynamic product , which results from the formation of a strong, irreversible C-C bond at the α-carbon. masterorganicchemistry.comyoutube.com

Experimental work on the synthesis of related ketocyanines demonstrated that reaction conditions significantly impact outcomes. researchgate.net In one study, it was found that increasing reaction times could lead to a decrease in the yield of the desired product, suggesting that while a product might form quickly (kinetically), it may not be the most stable (thermodynamic) product under prolonged reaction conditions or may be susceptible to degradation. researchgate.net

Mechanistic Studies of Key Transformation Pathways

Understanding the step-by-step mechanisms of the transformations that this compound undergoes is crucial for its application in synthesis.

While the dimethylamino group is integral to the enaminone's reactivity, it can also function as a leaving group and be displaced by other nucleophiles. This transformation is effectively the reverse of enaminone synthesis, which often involves the condensation of a β-dicarbonyl compound with an amine. organic-chemistry.org

The mechanism for displacement likely proceeds via a conjugate addition-elimination pathway.

A strong nucleophile attacks the electrophilic β-carbon.

This attack breaks the C=C double bond and the conjugation, forming a transient enolate intermediate.

Protonation of the nitrogen atom converts the dimethylamino moiety into a good leaving group (dimethylamine).

Subsequent elimination of dimethylamine (B145610), driven by the reformation of a carbon-carbon or carbon-oxygen double bond, yields the final substituted product.

The hydrolysis of enaminones back to their constituent ketone and amine is a fundamental and well-studied reaction, typically carried out under acidic conditions. masterorganicchemistry.comorgoreview.com The process is a reversal of the enamine formation mechanism. chemistrysteps.com For this compound, hydrolysis yields cyclopentanone (B42830) and dimethylamine.

The accepted acid-catalyzed mechanism involves the following steps:

Protonation of the α-carbon: The reaction begins with the protonation of the electron-rich α-carbon. masterorganicchemistry.comchemistrysteps.com This step breaks the enamine conjugation and is considered the rate-controlling step of the hydrolysis process. nih.gov

Formation of an Iminium Ion: This protonation generates a resonance-stabilized iminium ion, which is highly electrophilic at the carbon atom that was originally part of the carbonyl group. orgoreview.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.comchemistrysteps.com

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the oxygen atom to the nitrogen atom. This converts the amino group into a better leaving group (a neutral amine). chemistrysteps.comyoutube.com

Elimination of the Amine: The lone pair of electrons on the hydroxyl oxygen pushes down to reform the carbonyl double bond, expelling the neutral dimethylamine molecule. orgoreview.comyoutube.com

Deprotonation: A final deprotonation of the resulting oxonium ion by water or another base yields the final ketone product, cyclopentanone. chemistrysteps.com

Notably, studies have shown that enaminones derived from cyclic 1,3-dicarbonyl compounds, such as this compound, are significantly more stable toward hydrolysis than their acyclic counterparts. nih.gov

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. acs.org The participation of α-amino ketones, such as this compound, in these reactions is of significant interest for the synthesis of complex nitrogen-containing polycyclic systems.

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related α-amino ketones and enamines derived from cyclic ketones provides insight into its potential behavior. The enamine form of this compound, in equilibrium with the keto form, is expected to be a key reactive intermediate in many cycloaddition processes.

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. frontiersin.org The enamine tautomer of this compound can potentially act as a dienophile. Furthermore, photo-induced [2+2] cycloadditions, also known as Paterno-Büchi reactions, are common for carbonyl compounds, leading to the formation of oxetanes. mdpi.com The presence of the α-amino group can influence the regioselectivity and stereoselectivity of these reactions.

In a broader context, cycloaddition reactions involving α-amino ketones can be categorized based on the number of atoms involved from each component. For instance, [3+2] cycloadditions are common for the formation of five-membered heterocyclic rings. researchgate.net

Table 1: Common Cycloaddition Reactions and Their Potential Relevance to this compound

| Reaction Type | Description | Potential Role of this compound |

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. frontiersin.org | The enamine tautomer can act as a dienophile. |

| [2+2] Cycloaddition (Paterno-Büchi) | A photochemical reaction between a carbonyl group and an alkene to form an oxetane. mdpi.com | The ketone carbonyl can react with an alkene upon photoirradiation. |

| [3+2] Cycloaddition | A reaction involving a 1,3-dipole and a dipolarophile to form a five-membered ring. researchgate.net | Derivatives of this compound could be precursors to 1,3-dipoles. |

Radical Cascade Reactions

Radical cascade reactions are a series of sequential intramolecular and/or intermolecular radical reactions that occur in a single pot, leading to the rapid construction of complex molecular architectures from simple precursors. springernature.com These reactions are particularly valuable in organic synthesis due to their high efficiency and stereoselectivity.

The involvement of α-amino ketones in radical cascade reactions often begins with the generation of an α-aminoalkyl radical. This can be achieved through various methods, including the use of photoredox catalysis which allows for mild and environmentally friendly reaction conditions. springernature.com For this compound, the generation of a radical at the α-position would create a highly reactive intermediate.

Research on related systems has shown that α-aminoalkyl radicals can participate in cascade sequences involving cyclizations onto pendant alkenes or alkynes. arkat-usa.org For example, a photoredox-catalyzed radical cascade reaction of glycine (B1666218) esters with other components has been developed to synthesize unnatural α-amino acid derivatives. acs.orgnih.gov This highlights the potential for this compound to be a substrate in similar transformations.

A plausible reaction pathway could involve the initial formation of the α-amino radical, which then undergoes an intramolecular cyclization or an intermolecular addition to a suitable radical acceptor. springernature.com The resulting radical intermediate can then be further transformed, leading to the formation of polycyclic structures. The stereochemical outcome of these reactions is often controlled by the conformation of the radical intermediates and the transition states of the cyclization steps.

Table 2: Key Steps in a Hypothetical Radical Cascade Reaction of a this compound Derivative

| Step | Description | Intermediate |

| 1. Radical Generation | Formation of an α-aminoalkyl radical from a suitable precursor of this compound. | α-aminoalkyl radical |

| 2. Intermolecular Addition | The radical adds to an external alkene or alkyne. | Tertiary alkyl radical |

| 3. Intramolecular Cyclization | The newly formed radical cyclizes onto another part of the molecule. | Cyclic radical species |

| 4. Termination | The radical is quenched to yield the final product. | Stable polycyclic molecule |

Conformational Dynamics and Inversion Barriers

The conformational flexibility of the cyclopentane (B165970) ring in this compound, along with the rotational barrier of the C-N bond of the dimethylamino group, plays a crucial role in its reactivity and stereochemical outcomes of its reactions. The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between various envelope and twist conformations to minimize steric and torsional strain.

Studies on related 2-substituted cyclopentanones, such as 2-halocyclopentanones, have shown that the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. researchgate.net The preferred conformation is influenced by a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugative effects. The conformational equilibrium is also solvent-dependent. researchgate.net

For this compound, the bulky dimethylamino group would have a significant impact on the conformational preference of the cyclopentanone ring. Computational studies on related N-substituted 2-pyrrolidinones have indicated that the substituent's size influences the stability of the pseudo-axial and pseudo-equatorial conformers. researchgate.net

The inversion barrier at the nitrogen atom of the dimethylamino group and the rotational barrier around the C-N bond also contribute to the conformational dynamics. These barriers determine the rate at which the dimethylamino group can reorient itself, which can be critical in stereoselective reactions where the approach of a reagent is directed by this group.

Table 3: Factors Influencing the Conformational Dynamics of this compound

| Factor | Description | Expected Influence |

| Ring Pseudosymmetry | The cyclopentanone ring adopts non-planar envelope or twist conformations. | Influences the relative orientation of the carbonyl and amino groups. |

| Substituent Position | The dimethylamino group can be in a pseudo-axial or pseudo-equatorial position. | The bulky nature of the group likely favors the pseudo-equatorial position to minimize steric hindrance. |

| Nitrogen Inversion | The pyramidal nitrogen of the amino group can invert its configuration. | Affects the spatial orientation of the methyl groups and the lone pair. |

| C-N Bond Rotation | Rotation around the bond connecting the dimethylamino group to the ring. | Influences the accessibility of the nitrogen lone pair and the steric environment around the α-carbon. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium. researchgate.net | Polar solvents may stabilize conformers with larger dipole moments. |

Advanced Spectroscopic and Structural Elucidation of 2 Dimethylamino Cyclopentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-(dimethylamino)cyclopentan-1-one, NMR studies are crucial for understanding its conformational landscape.

The cyclopentanone (B42830) ring is not planar and exists in puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The presence of the dimethylamino substituent at the C2 position further complicates this conformational equilibrium. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the preferred conformation.

The analysis of vicinal proton-proton coupling constants (³J_HH) obtained from high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which in turn helps to define the ring pucker. For 2-substituted cyclopentanones, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position. The relative populations of these conformers are influenced by steric and electronic factors.

In the case of this compound, NOESY experiments would be particularly informative. Cross-peaks in a NOESY spectrum indicate through-space proximity between protons. For instance, correlations between the methine proton at C2 and specific protons of the cyclopentane (B165970) ring would help to establish the orientation of the dimethylamino group. Theoretical calculations on related 2-substituted cyclopentanones suggest a complex potential energy surface with multiple low-energy conformations.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from related cyclopentanone derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~215-220 |

| CH-N | ~3.0-3.5 | ~60-65 |

| CH₂ (C3) | ~1.8-2.2 | ~30-35 |

| CH₂ (C4) | ~1.9-2.3 | ~20-25 |

| CH₂ (C5) | ~2.1-2.5 | ~35-40 |

| N(CH₃)₂ | ~2.2-2.4 | ~40-45 |

Note: These are estimated values and can vary based on solvent and temperature.

The cyclopentanone ring is highly flexible, and at room temperature, it undergoes rapid interconversion between different puckered conformations. This process, known as pseudorotation, can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to slow down these interconversion processes on the NMR timescale.

At low temperatures, the exchange between different conformations may become slow enough to observe separate signals for each conformer. The coalescence of these signals as the temperature is raised can be analyzed to determine the energy barrier for the interconversion process.

Furthermore, rotation around the C-N bond of the dimethylamino group can also be a dynamic process. Due to the partial double bond character that can arise from resonance with the carbonyl group, rotation around this bond might be hindered. Variable-temperature NMR studies could potentially reveal the energetics of this rotational barrier. For related N,N-dialkylamino compounds, rotational barriers have been observed and quantified using dynamic NMR techniques. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The infrared (IR) spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring conformation and any intramolecular interactions. For cyclopentanones, this band typically appears in the range of 1740-1750 cm⁻¹. Hydrogen bonding or other interactions could shift this frequency.

The C-N stretching vibration of the dimethylamino group is expected to appear in the region of 1250-1020 cm⁻¹. The CH₂ and CH₃ bending vibrations will be observed in the 1470-1360 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for studying the vibrations of the carbon skeleton. The ring puckering modes of the cyclopentanone ring are often active in the low-frequency region of the Raman spectrum. Conformational isomers may exhibit distinct vibrational frequencies, and a comparison of experimental spectra with theoretical calculations for different conformers can aid in assigning the observed bands and determining the most stable conformation.

A table of expected characteristic vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O Stretch | 1740-1750 | Medium |

| C-N Stretch | 1250-1020 | Medium |

| CH₂/CH₃ Bending | 1470-1360 | Strong |

| Ring Puckering | < 400 | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, electron ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition. A prominent fragmentation pathway for cyclic ketones is the α-cleavage, where the bond adjacent to the carbonyl group is broken. This can lead to the loss of CO or an ethyl radical.

The presence of the amino group introduces additional fragmentation pathways. A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, this could lead to the loss of a C₄H₇O radical, resulting in a fragment corresponding to [CH₂=N(CH₃)₂]⁺.

Another plausible fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer to the carbonyl oxygen. However, in this specific structure, a classical McLafferty rearrangement is not possible.

Key expected fragments are summarized in the following table.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₇H₁₃NO]⁺ | Molecular Ion |

| M - 28 | [C₆H₁₃N]⁺ | Loss of CO (α-cleavage) |

| M - 43 | [C₅H₈NO]⁺ | Loss of C₃H₇ (ring fragmentation) |

| 58 | [C₃H₈N]⁺ | α-cleavage at the amino group |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A successful crystal structure determination of this compound would provide definitive information on its solid-state conformation.

X-ray diffraction analysis of a single crystal would yield the exact coordinates of each atom in the unit cell. From these coordinates, precise bond lengths, bond angles, and dihedral angles can be calculated. This data would unambiguously define the conformation of the cyclopentanone ring (e.g., envelope or twist) and the orientation of the dimethylamino substituent in the crystalline state.

A hypothetical table of selected bond parameters, based on standard values and data from related compounds, is presented below.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-C (ring) | ~1.53 - 1.55 |

| C-N | ~1.47 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~104 - 106 |

| O=C-C | ~125 - 128 |

| C-C-N | ~110 - 114 |

| Dihedral Angles (°) | |

| Ring Torsion Angles | Dependent on conformation |

It is important to note that the solid-state conformation determined by X-ray crystallography may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive review of scientific literature and crystallographic databases, no published studies detailing the single-crystal X-ray analysis of this compound were found. Consequently, experimental data regarding its crystal packing, unit cell parameters, and specific supramolecular interactions such as hydrogen bonding or π-π stacking are not available.

The elucidation of a compound's crystal structure is a fundamental step in understanding its solid-state behavior and physical properties. This analysis typically involves single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. From this data, intermolecular forces that govern the crystal packing, including hydrogen bonds, van der Waals forces, and other non-covalent interactions, can be analyzed in detail.

While crystallographic data exists for structurally related compounds, such as the hydrochloride salt of the title compound or its alcohol analogue (2-(Dimethylamino)cyclopentan-1-ol), a direct and accurate description for this compound is not possible without specific experimental results. Theoretical predictions could offer insights but would not constitute the detailed and experimentally verified research findings required for this analysis.

Therefore, this section cannot be completed with the requisite scientific accuracy and detail, including data tables of crystallographic parameters and intermolecular contact distances, due to the absence of primary research on the crystal structure of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govarxiv.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.orgfrontiersin.orgmdpi.com This section would describe how 2-(Dimethylamino)cyclopentan-1-one behaves when dissolved in a solvent, such as water. The simulation would track its movements, conformational changes, and interactions with solvent molecules, providing a dynamic view of its behavior in a realistic chemical environment. nih.gov

Intermolecular Interaction Analysis

This subsection would focus on how molecules of this compound interact with each other in a solid state.

Hirshfeld Surface Analysis:This specific technique is used to visualize and quantify intermolecular interactions within a crystal.mdpi.commdpi.comThe analysis generates a unique 3D surface for a molecule within a crystal, with different colors and patterns highlighting the types and strengths of interactions with neighboring molecules, such as hydrogen bonds or van der Waals forces.mdpi.com

To fulfill the original request, primary research involving these computational methods would need to be conducted on this compound and the results published in peer-reviewed scientific journals.

Lack of Specific Research Data for "this compound" Prevents In-Depth Computational Analysis

A thorough investigation into the computational and theoretical properties of the chemical compound "this compound" reveals a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, specific studies detailing the computational chemistry aspects as outlined—including energy framework calculations, non-covalent interactions, and quantum chemical elucidations of reaction mechanisms—could not be located for this particular molecule.

The inquiry sought to detail specific computational investigations, including:

Hydrogen Bonding and Non-Covalent Interactions: To analyze the specific forces, such as hydrogen bonds, that dictate the molecule's conformational preferences and interactions.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations: Including detailed transition state analysis and potential energy surface (PES) mapping to understand the pathways of its chemical reactions.

While general principles and methodologies for these computational techniques are well-established in theoretical chemistry, their specific application to "this compound" has not been documented in the accessible research databases.

Theoretical studies were found for related, but structurally distinct, compounds. For instance, research on various other substituted cyclopentanones has been conducted to understand their keto-enol tautomerism and stability. researchgate.net Similarly, computational analyses exist for more complex molecules containing a cyclopentanone (B42830) core, such as 2,5-diarylidenecyclopentanone derivatives, focusing on their photochemical properties. researchgate.net However, the electronic and structural differences between these compounds and "this compound" are substantial, making their data inapplicable for a specific analysis of the target molecule.

The absence of published research directly addressing the energy frameworks, specific non-covalent interactions, transition states, and potential energy surfaces of "this compound" makes it impossible to provide a detailed and scientifically accurate article on these specific topics at this time. Further experimental and computational research would be required to generate the data necessary for such an analysis.

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of the Cyclopentanone (B42830) Ring

The five-membered cyclopentanone ring serves as a versatile scaffold for structural modifications. Researchers have explored various strategies to alter this core, including the introduction of substituents and the alteration of ring saturation. These modifications can significantly impact the molecule's steric and electronic properties.

For instance, the synthesis of derivatives such as 2-(2,2-dimethoxyethyl)cyclopenten-2-one highlights the introduction of functionalized side chains to the cyclopentanone ring. google.com Such modifications can serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures. google.com The process for preparing these derivatives can involve multiple steps, including reactions to form acetal (B89532) derivatives of alkyl 3-oxo-2-(2-oxoethyl)-1-cyclopentaneacetate, which are useful intermediates. google.com

Variations in the Amino Substituent and its Position

The dimethylamino group at the 2-position is a defining feature of the parent compound. Altering this substituent, either by changing the alkyl groups on the nitrogen atom or by moving the amino group to a different position on the cyclopentanone ring, can lead to a diverse array of new compounds.

For example, the synthesis of derivatives with a p-dimethylamino group substituted on a tetraphenylcyclopentadienone (B147504) core demonstrates the exploration of different molecular contexts for the dimethylamino functionality. dergipark.org.tr While not directly on a simple cyclopentanone, this research shows the interest in the electronic contributions of the dimethylamino group in larger, more complex systems. dergipark.org.tr

Investigation of Cross-Conjugated Cyclopentanones

Cross-conjugated cyclopentanones, where two double bonds emanate from the carbonyl group but are not conjugated to each other, represent an interesting class of derivatives. These systems can exhibit unique reactivity and electronic properties.

The synthesis of derivatives of p-dimethylamino group substituted tetraphenylcyclopentadienones by condensing benzil (B1666583) or p-dimethylamino group substituted benzil with dibenzylketone or its substituted analogue is an example of creating highly conjugated systems that include the cyclopentadienone motif. dergipark.org.tr These complex structures, while not simple cross-conjugated cyclopentanones, are part of the broader investigation into the effects of the dimethylamino group on conjugated systems.

Structure-Property Relationship Studies in Derivatives

For example, the introduction of a hydroxyl group and a methylene (B1212753) group to a cyclopentenone backbone, in addition to a dimethylamino group, as seen in 2-Cyclopenten-1-one, 3-dimethylamino-2-hydroxy-5-methylene-, is expected to significantly influence the compound's reactivity, solubility, and interactions with biological molecules. ontosight.ai The presence of these functional groups can enhance interactions with biological targets, thereby influencing the compound's pharmacokinetic and pharmacodynamic profiles. ontosight.ai

Future Directions and Emerging Research Opportunities

Development of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 2-(Dimethylamino)cyclopentan-1-one and its derivatives, research is shifting towards greener alternatives to conventional synthetic routes.

A notable advancement is the solvent-free synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, a derivative of this compound. researchgate.netnih.govnih.gov This method involves the organocatalyzed condensation of cyclopentanone (B42830) and N,N-Dimethylformamide dimethyl acetal (B89532). researchgate.netnih.govnih.gov A key feature of this process is the removal of methanol (B129727), a byproduct of the reaction, which is crucial for achieving high yields. nih.govnih.gov This solvent-free approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. nih.govresearchgate.netnih.gov

Historically, the synthesis of similar keto dienamines has been less atom-efficient. researchgate.net For instance, earlier methods used bis-dimethylamino-t-butoxymethane as the electrophile. researchgate.net Other reported syntheses involved the use of catalysts like 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like N,N-dimethylformamide (DMF) or toluene (B28343) at high temperatures. researchgate.net The move towards solvent-free conditions represents a significant step forward in the sustainable production of these compounds. researchgate.netnih.govnih.gov

Further research in this area may explore the use of microwave-assisted synthesis or mechanochemistry to enhance reaction rates and reduce energy consumption. nih.gov The use of renewable feedstocks is another promising avenue for the green synthesis of cyclopentanone derivatives. nih.gov

Exploration of Novel Catalytic Transformations

The unique structural features of this compound and its analogs make them promising candidates for novel catalytic applications. Their enamine-like structures suggest potential as organocatalysts or as ligands in transition metal catalysis.

Research into the catalytic activity of related cyclopentanone derivatives has shown their potential in various transformations. For example, NiO-Co3O4/TiO2 has been shown to be an effective catalyst for the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone. rsc.org This suggests that cyclopentanone-based structures can participate in and promote complex chemical reactions.

The development of conformationally dynamic catalytic systems, which can switch between different catalytic functions, is an exciting frontier. rsc.org The flexible five-membered ring of this compound could be exploited to design such multistate catalysts. Future research could focus on designing derivatives that can be allosterically regulated or modified to control their catalytic activity.

Furthermore, the synthesis of novel derivatives by reacting ethyl 2-oxocyclopentane-1-carboxylate with various diamines has yielded a range of enamine structures. researchgate.netutripoli.edu.ly These new compounds could be screened for novel catalytic activities, expanding the synthetic utility of the cyclopentanone scaffold. The exploration of these derivatives as catalysts in asymmetric synthesis is a particularly promising area of investigation.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the mechanism and kinetics of chemical reactions is crucial for process optimization and the discovery of new transformations. Advanced spectroscopic techniques are powerful tools for in situ reaction monitoring, providing real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.com

For reactions involving this compound, techniques such as Attenuated Total Reflectance (ATR) infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. spectroscopyonline.commdpi.com In the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, ¹H NMR analysis of the crude reaction mixture can be used to follow the reaction progress and observe the formation of the monosubstituted intermediate, 2-((dimethylamino)methylene)cyclopentanone. nih.govmdpi.com

The use of in situ spectroscopy is particularly valuable for studying transient and labile intermediate species that would be difficult to detect with traditional offline analysis. spectroscopyonline.com Future research could involve the use of more advanced techniques like ATR imaging, which can provide spatial information about the reaction, or the coupling of spectroscopic probes with automated reaction platforms for high-throughput screening of reaction conditions. spectroscopyonline.com

| Spectroscopic Technique | Application in Studying this compound Reactions |

| ¹H NMR Spectroscopy | Monitoring the formation of products and intermediates in real-time. nih.govmdpi.com |

| ¹³C NMR Spectroscopy | Characterizing the structure of final products and intermediates. mdpi.com |

| ATR-IR Spectroscopy | In situ monitoring of functional group transformations during the reaction. spectroscopyonline.com |

| Mass Spectrometry (MS) | Identifying the molecular weight of products and byproducts. researchgate.netutripoli.edu.ly |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with specific, desired properties. By using techniques like Density Functional Theory (DFT), researchers can predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives before they are synthesized in the lab.

This computational-first approach can significantly accelerate the discovery of new catalysts and materials. For example, computational studies could be used to:

Predict the catalytic activity of different derivatives in various reactions.

Design molecules with specific optical or electronic properties for applications in dyes or electronic materials. researchgate.net

Understand the reaction mechanisms of transformations involving these compounds at a molecular level.

By screening a large library of virtual compounds, researchers can identify the most promising candidates for synthesis, saving significant time and resources. The integration of computational design with experimental validation is a key strategy for future research in this area.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The integration of this compound synthesis and its applications into flow chemistry paradigms is a promising area for future development.

The synthesis of related compounds, such as C-glycosyl acetates, has been successfully demonstrated in flow reactors, leading to improved yields and shorter reaction times compared to batch processes. nih.gov Similar benefits could be realized for the synthesis of this compound derivatives.

Automated synthesis platforms, which combine robotics with flow chemistry and in situ analytics, can be used to rapidly screen a wide range of reaction parameters and optimize reaction conditions. This high-throughput approach can accelerate the discovery of new reactions and the development of efficient synthetic processes. The future of chemical synthesis lies in the synergy between these automated systems and rational molecular design, enabling the rapid creation and evaluation of novel this compound derivatives for a wide range of applications.

Q & A

What are the common synthetic routes for preparing 2-(Dimethylamino)cyclopentan-1-one, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology

The synthesis typically involves cyclopentanone derivatives reacting with dimethylamine under controlled conditions. For example, analogous methods (e.g., hydrolysis of esters in ) suggest that cyclopentanone precursors can undergo nucleophilic substitution or reductive amination. A key step is introducing the dimethylamino group via alkylation or condensation, often using catalysts like palladium or acid/base conditions. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (room temp vs. reflux), and stoichiometry of dimethylamine significantly impact yield and purity. For instance, excess dimethylamine may improve substitution efficiency but require careful purification to remove unreacted reagents .

Advanced Optimization

Advanced protocols emphasize stereochemical control and scalability. For example, enantioselective synthesis could involve chiral auxiliaries or catalysts, while industrial-scale production (as in ) may prioritize solvent recycling and catalytic efficiency. Techniques like continuous-flow reactors or microwave-assisted synthesis might reduce reaction times and improve reproducibility .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Basic Spectral Interpretation

1H NMR analysis (as in ) reveals characteristic signals: cyclopentanone carbonyl protons (~2.5 ppm) and dimethylamino group protons (~2.2–2.3 ppm). Overlapping signals from cyclopentane ring protons (1.5–2.0 ppm) can complicate interpretation. IR spectra should show C=O stretching (~1740 cm⁻¹) and N-H stretches (if present). Contradictions often arise from impurities, solvent effects, or tautomerism. For example, keto-enol tautomerism in cyclopentanone derivatives can shift carbonyl signals .

Advanced Data Reconciliation

Advanced strategies include 2D NMR (COSY, HSQC) to resolve overlapping signals and computational simulations (DFT-based chemical shift predictions). For instance, highlights docking studies for structural analogs, which could be adapted to validate NMR assignments. Contradictory IR data may require variable-temperature experiments to identify dynamic equilibria .

What computational methods are effective for predicting the reactivity and biological targets of this compound?

Advanced Computational Modeling

Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. Molecular docking (as in ) identifies potential biological targets by simulating interactions with enzymes or receptors (e.g., kinases or GPCRs). For example, the dimethylamino group’s basicity may facilitate hydrogen bonding with active-site residues. MD simulations further assess binding stability under physiological conditions .

Validation Strategies

Correlate computational predictions with experimental assays (e.g., enzyme inhibition studies). If docking suggests affinity for a serotonin receptor, validate via in vitro binding assays. Discrepancies between predicted and observed activity may indicate solvation effects or protein flexibility not captured in static models .

How does the steric and electronic nature of the dimethylamino group influence the compound’s reactivity in polymer chemistry applications?

Advanced Mechanistic Analysis

The dimethylamino group acts as an electron donor, stabilizing cationic intermediates in polymerization (e.g., ring-opening polymerization). Its steric bulk may hinder chain propagation, affecting polymer molecular weight. shows that dimethylamino-containing co-initiators (e.g., 2-(dimethylamino) ethyl methacrylate) enhance reactivity in resin cements via redox pathways. Similarly, this compound could serve as a co-monomer or catalyst in photopolymerization, with steric effects modulating crosslinking density .

Contradiction Management

If conflicting data arise (e.g., higher reactivity but lower mechanical strength in polymers), analyze side reactions (e.g., premature termination) using MALDI-TOF or GPC. Adjust substituents (e.g., replacing dimethylamino with bulkier groups) to balance reactivity and steric hindrance .

What strategies are recommended for reconciling contradictory yields in stereoselective syntheses of this compound derivatives?

Advanced Stereochemical Analysis

Contradictions often stem from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) or solvent-dependent stereoselectivity. For example, polar aprotic solvents favor SN2 pathways, enhancing stereochemical purity. demonstrates that hydrolysis of esters under acidic vs. basic conditions alters product configuration. Chiral HPLC or X-ray crystallography (as in ) can resolve enantiomeric excess discrepancies .

Methodological Refinement

Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., cis isomers), while prolonged heating may shift equilibrium toward thermodynamically stable trans isomers. Computational transition-state modeling (DFT) identifies energy barriers, guiding condition optimization .

How can researchers design experiments to elucidate the biological activity of this compound without prior pharmacological data?

Hypothesis-Driven Approach

Leverage structural analogs (e.g., cyclopentane amines in and ) to predict targets. For example, if 1-(4-chlorophenyl)cyclopentan-1-amine shows anti-inflammatory activity, test this compound in similar assays (e.g., COX-2 inhibition). Use SAR studies to correlate substituent effects (e.g., dimethylamino vs. chloro groups) with activity .

Advanced Screening

High-throughput screening (HTS) against kinase or GPCR libraries identifies preliminary hits. Follow-up with transcriptomics/proteomics to map affected pathways. For unresolved contradictions (e.g., in vitro activity vs. in vivo toxicity), employ PK/PD modeling to assess bioavailability and metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.